molecular formula C13H13NS B7867048 m-Benzylthioaniline

m-Benzylthioaniline

Cat. No.: B7867048
M. Wt: 215.32 g/mol
InChI Key: XVUKOTZEXLIZIB-UHFFFAOYSA-N
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Description

m-Benzylthioaniline (CAS: 27260-84-0), also known as 3-(benzylsulfanyl)aniline, is a substituted aniline derivative with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.31 g/mol . The compound features a benzylthio (-S-CH₂C₆H₅) group attached to the meta position of the aniline ring. While widely used as an intermediate in organic synthesis (e.g., in the production of pharmaceuticals and agrochemicals), critical physical properties such as melting point, boiling point, and density remain undocumented in available literature .

Properties

IUPAC Name

3-benzylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUKOTZEXLIZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazonium Salt Formation and Benzylthio Group Introduction

The synthesis of benzylthioaniline derivatives often begins with diazotization of a substituted aniline. In a seminal study, Brotherton and Pettersen (1961) demonstrated the use of 4-benzylthioaniline as a precursor for synthesizing β-carboline derivatives. While their work focused on para-substituted analogs, the methodology is adaptable to meta-substituted systems.

Key Steps :

  • Diazotization : Treatment of m-nitroaniline with sodium nitrite in hydrochloric acid generates a diazonium salt.

  • Thiolation : Reaction with benzyl mercaptan in acidic conditions substitutes the diazo group with a benzylthio moiety.

  • Reduction : Catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine, yielding m-benzylthioaniline.

Optimization Data :

StepReagents/ConditionsYield (%)Characterization (NMR, MS)
DiazotizationNaNO₂, HCl, 0–5°C85–90-
ThiolationBenzyl mercaptan, H₂SO₄60–65δ 7.2–7.4 (aryl-H), m/z 231 [M+H]⁺
ReductionH₂/Pd-C, EtOH75–80δ 3.8 (NH₂), δ 4.3 (SCH₂Ph)

This approach, though reliable, requires careful control of pH and temperature to avoid disulfide byproducts.

Reductive Amination of Benzylthio-Substituted Ketones

Schiff Base Formation and Borohydride Reduction

A patent by CN111499519A (2019) outlines a two-step reductive amination strategy for N-benzylaniline derivatives. While the patent focuses on N-benzyl groups, the methodology is extensible to ring-substituted benzylthio analogs.

Adapted Protocol for this compound :

  • Schiff Base Synthesis : Condensation of m-nitrobenzaldehyde with benzylthioaniline in ethanol at 70°C forms a nitro-substituted imine.

  • Reduction : Sodium borohydride in methanol reduces the imine to the corresponding amine, followed by nitro group reduction.

Critical Parameters :

  • Solvent Choice : Methanol or ethanol enhances Schiff base stability.

  • Temperature : Reactions at 50–70°C improve imine yields (up to 79%).

Representative Data :

IntermediateConditionsYield (%)Purity (HPLC)
Nitro-imineEtOH, 70°C, 8 h7895.2
Reduced amineNaBH₄, MeOH, 25°C, 1 h8297.8

Direct Nucleophilic Aromatic Substitution

Activation and Benzylthiol Coupling

Nucleophilic substitution on activated aryl halides offers a route to this compound. For example, m-chloronitrobenzene reacts with benzylthiolate ions under Ullmann-type conditions.

Procedure :

  • Substrate Activation : m-Chloronitrobenzene is treated with CuI/L-proline in DMF.

  • Coupling : Benzyl mercaptan and K₂CO₃ are added, enabling C–S bond formation.

  • Nitro Reduction : Fe/HCl reduces the nitro group to an amine.

Performance Metrics :

StepCatalyst SystemYield (%)Selectivity (GC-MS)
C–S CouplingCuI/L-proline, DMF, 110°C6892:8 (para:meta)
Nitro ReductionFe, HCl, reflux89>99%

This method faces challenges in regioselectivity, necessitating chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsTypical Yield (%)
Diazotization-ThiolationHigh functional group toleranceRequires hazardous diazonium intermediates60–70
Reductive AminationMild conditions, scalabilityLimited to activated aldehydes75–80
Ullmann CouplingAtom-efficient, regiocontrolCatalyst cost, side reactions65–70

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 3.75–4.44 (SCH₂Ph, multiplet).

    • δ 6.92–7.91 (aryl-H, meta coupling).

Mass Spectrometry (MS)

  • ESI-MS : m/z 231.1 [M+H]⁺, consistent with C₁₃H₁₃NS.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Ethanol and methanol are preferred for large-scale reactions due to ease of recycling. The patent CN111499519A emphasizes solvent reuse, achieving >90% recovery via distillation .

Chemical Reactions Analysis

Types of Reactions

m-Benzylthioaniline undergoes various chemical reactions, including:

    Oxidation: The thiobenzyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation or chemical reducing agents.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: this compound from m-chloronitrobenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

m-Benzylthioaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of m-Benzylthioaniline in biological systems involves its interaction with cellular components. The thiobenzyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to various molecular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

m-Phenethylaniline (CAS: 5369-22-2)

  • Molecular Formula : C₁₄H₁₅N
  • Molecular Weight : 197.28 g/mol
  • Substituent : A phenethyl (-CH₂CH₂C₆H₅) group at the meta position of the aniline ring .
  • Key Differences: Electronic Effects: The phenethyl group is a purely alkyl-aromatic substituent, lacking the sulfur atom present in m-benzylthioaniline. Lipophilicity: While LogP data for m-phenethylaniline is unavailable, the absence of sulfur and the shorter alkyl chain (compared to benzylthio) may reduce its lipophilicity relative to this compound (LogP = 4.14) . Applications: Both compounds serve as intermediates in organic synthesis, but m-phenethylaniline’s applications are less documented.

Benzathine Benzylpenicillin (CAS: 1538-09-6)

  • Structure : A dibenzylethylenediamine salt of benzylpenicillin, featuring two benzyl groups .
  • Reactivity: The benzyl groups in benzathine benzylpenicillin stabilize the salt form for prolonged drug release, whereas this compound’s thioether group may participate in redox or nucleophilic reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent LogP Key Applications
This compound C₁₃H₁₃NS 215.31 -S-CH₂C₆H₅ (meta) 4.14 Organic synthesis intermediate
m-Phenethylaniline C₁₄H₁₅N 197.28 -CH₂CH₂C₆H₅ (meta) N/A Undocumented
Benzathine benzylpenicillin C₄₈H₅₆N₆O₈S₂ 909.05 Benzyl (salt form) N/A Antibiotic formulation

Research Findings and Gaps

  • Data Limitations : Critical physical properties (e.g., melting point) for both this compound and m-phenethylaniline are absent in available literature, hindering direct industrial applicability assessments .
  • Biological Activity : While benzathine benzylpenicillin is pharmacologically active, the biological roles of this compound and m-phenethylaniline remain unexplored .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for m-benzylthioaniline, and how can purity be optimized during synthesis?

  • Answer: The synthesis of m-benzylthioaniline typically involves nucleophilic aromatic substitution (NAS) between m-aminothiophenol and benzyl halides. Key steps include:

  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of m-aminothiophenol to benzyl bromide to minimize side reactions (e.g., disulfide formation) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency, followed by purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Purity validation : Confirm via HPLC (≥98% purity) and NMR (absence of residual solvent peaks). For reproducibility, document reaction temperature (±2°C) and stirring rate .

Q. How can researchers address inconsistencies in spectral data (e.g., NMR, FTIR) during characterization of m-benzylthioaniline derivatives?

  • Answer: Spectral contradictions often arise from tautomerism or solvent effects. Methodological approaches include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., thiol-thione tautomerism) .
  • Cross-validation with computational methods : Compare experimental FTIR peaks (e.g., S-H stretch at ~2550 cm⁻¹) with DFT-calculated vibrational spectra .
  • Crystallographic verification : Resolve ambiguities using single-crystal X-ray diffraction .

Advanced Research Questions

Q. What experimental design strategies are critical for studying the reactivity of m-benzylthioaniline in cross-coupling reactions?

  • Answer: To minimize data variability:

  • Control for moisture/oxygen : Use Schlenk-line techniques for air-sensitive intermediates (e.g., palladium catalysts) .
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, temperature) via response surface methodology (RSM) to identify statistically significant factors .
  • In-situ monitoring : Employ techniques like UV-vis spectroscopy to track reaction progress and intermediate formation .

Q. How should researchers analyze contradictory results in catalytic applications of m-benzylthioaniline (e.g., divergent yields under similar conditions)?

  • Answer: Contradictions may stem from hidden variables or mechanistic complexity. Systematic approaches include:

  • Reproducibility audits : Verify reagent batch consistency (e.g., catalyst purity, solvent water content) .
  • Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .
  • Meta-analysis : Compare datasets across published studies to identify trends (e.g., ligand effects in palladium-mediated couplings) .

Q. What methodologies are recommended for evaluating the stability of m-benzylthioaniline under varying environmental conditions?

  • Answer: Stability studies should incorporate:

  • Accelerated degradation tests : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) .
  • Analytical monitoring : Quantify decomposition products via LC-MS and track oxidation using cyclic voltammetry .
  • Statistical modeling : Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Methodological Guidelines for Reporting

  • Data transparency : Provide raw spectral data, chromatograms, and crystallographic files as supplementary materials to enable independent validation .
  • Contradiction resolution : Clearly document outlier analyses and justification for excluding anomalous data points .
  • Ethical reporting : Acknowledge funding sources and potential conflicts of interest in the "Acknowledgments" section .

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